3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H2BrF5O2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2,6-difluoro-5-(trifluoromethyl)benzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to slightly elevated levels .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form difluoro-5-(trifluoromethyl)benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzoic acid derivative .
Scientific Research Applications
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 2,6-Difluoro-5-(trifluoromethyl)benzoic acid
- 3-Bromo-2,6-difluorobenzoic acid
Uniqueness
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, such as increased acidity, enhanced reactivity in substitution reactions, and potential for forming strong intermolecular interactions .
Properties
Molecular Formula |
C8H2BrF5O2 |
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Molecular Weight |
305.00 g/mol |
IUPAC Name |
3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2BrF5O2/c9-3-1-2(8(12,13)14)5(10)4(6(3)11)7(15)16/h1H,(H,15,16) |
InChI Key |
PGZPKNDWISATNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
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